An In-depth Technical Guide to the Synthesis and Characterization of N,N'-(Ethylenedioxy)di-phthalimide
An In-depth Technical Guide to the Synthesis and Characterization of N,N'-(Ethylenedioxy)di-phthalimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of N,N'-(Ethylenedioxy)di-phthalimide, a molecule of interest in synthetic chemistry and drug development. The guide details a robust synthesis protocol, outlines key characterization techniques, and provides insights into the expected analytical data. This document is intended to serve as a practical resource for researchers engaged in the synthesis of bis-phthalimide derivatives and related compounds.
Introduction: The Significance of N,N'-(Ethylenedioxy)di-phthalimide
N,N'-(Ethylenedioxy)di-phthalimide belongs to the class of bis-phthalimides, which are compounds containing two phthalimide moieties linked by a spacer. The phthalimide group itself is a versatile building block in organic synthesis, famously used in the Gabriel synthesis of primary amines.[1][2] The incorporation of two such groups into a single molecule opens up possibilities for creating symmetrical structures with diverse applications. The ethylenedioxy linker provides a degree of flexibility and influences the overall physicochemical properties of the molecule.
The synthesis of bis-phthalimides is of significant interest due to their potential applications in materials science, coordination chemistry, and medicinal chemistry.[3] The rigid phthalimide units can impart desirable thermal and mechanical properties to polymers, while the nitrogen atoms can act as coordination sites for metal ions. In the context of drug development, the phthalimide scaffold is present in several bioactive molecules, and bis-phthalimide derivatives offer a platform for developing novel therapeutic agents.
This guide will focus on a practical and accessible method for the synthesis of N,N'-(Ethylenedioxy)di-phthalimide and the analytical techniques required for its thorough characterization.
Synthesis of N,N'-(Ethylenedioxy)di-phthalimide: A Step-by-Step Protocol
The synthesis of N,N'-(Ethylenedioxy)di-phthalimide is readily achieved through the condensation reaction between phthalic anhydride and 2-aminoethoxyamine (also known as ethylenediamine monoamine). A well-established method for the synthesis of bis-phthalimide derivatives involves the reaction of a diamine with a phthalic anhydride derivative in a suitable solvent, such as glacial acetic acid.[3]
Reaction Rationale and Mechanistic Insight
The synthesis proceeds via a two-step mechanism for each amino group. Initially, the primary amine of the 2-aminoethoxyamine acts as a nucleophile, attacking one of the carbonyl carbons of the phthalic anhydride molecule. This leads to the opening of the anhydride ring to form a phthalamic acid intermediate. Subsequent heating in the presence of a dehydrating agent, such as glacial acetic acid, promotes intramolecular cyclization via nucleophilic attack of the newly formed amide nitrogen onto the remaining carboxylic acid group, eliminating a molecule of water to form the stable five-membered imide ring. This process occurs at both ends of the 2-aminoethoxyamine molecule to yield the final bis-phthalimide product.
Experimental Protocol
Materials:
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Phthalic Anhydride (2 equivalents)
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2-Aminoethoxyamine (1 equivalent)
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Glacial Acetic Acid (solvent)
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Ethanol (for recrystallization)
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Deionized Water
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride (20 mmol) in glacial acetic acid (100 mL).
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Addition of Diamine: To the stirred solution, slowly add a solution of 2-aminoethoxyamine (10 mmol) in glacial acetic acid (50 mL).
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Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature with constant stirring for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., methanol:dichloromethane, 1:4 v/v).[3]
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Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water. A precipitate will form.
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Filtration and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with deionized water to remove any residual acetic acid and unreacted starting materials.
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Purification: Recrystallize the crude product from ethanol to obtain pure N,N'-(Ethylenedioxy)di-phthalimide as a solid.
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Drying: Dry the purified product in a vacuum desiccator over fused calcium chloride.
Characterization of N,N'-(Ethylenedioxy)di-phthalimide
Thorough characterization is essential to confirm the identity and purity of the synthesized N,N'-(Ethylenedioxy)di-phthalimide. The following techniques are recommended:
Spectroscopic Analysis
3.1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of the synthesized molecule by providing information about the chemical environment of the hydrogen atoms. The expected ¹H NMR spectrum of N,N'-(Ethylenedioxy)di-phthalimide in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) would exhibit distinct signals for the aromatic protons of the phthalimide groups and the methylene protons of the ethylenedioxy bridge. Based on data for similar bis-phthalimide compounds, the aromatic protons are expected to appear as a multiplet in the range of δ 7.7-7.9 ppm.[4] The four methylene protons of the ethylenedioxy linker are chemically equivalent and should give rise to a singlet at approximately δ 4.0-4.5 ppm.
3.1.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The predicted ¹³C NMR spectrum of N,N'-(Ethylenedioxy)di-phthalimide would show characteristic signals for the carbonyl carbons of the phthalimide rings (around δ 167-168 ppm), the aromatic carbons (in the range of δ 123-135 ppm), and the methylene carbons of the ethylenedioxy bridge (around δ 65-70 ppm).
3.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of N,N'-(Ethylenedioxy)di-phthalimide is expected to show strong absorption bands characteristic of the phthalimide moiety. Key expected peaks include:
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C=O stretching: Two distinct bands around 1775 cm⁻¹ (asymmetric) and 1715 cm⁻¹ (symmetric) are characteristic of the imide carbonyl groups.[5][6]
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C-N stretching: A band in the region of 1380-1410 cm⁻¹.
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Aromatic C-H stretching: Peaks above 3000 cm⁻¹.
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Aliphatic C-H stretching: Peaks just below 3000 cm⁻¹.
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C-O-C stretching: A band in the region of 1050-1150 cm⁻¹ corresponding to the ether linkage.
3.1.4. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to study its fragmentation pattern. For N,N'-(Ethylenedioxy)di-phthalimide (C₁₈H₁₂N₂O₆), the expected molecular weight is approximately 352.3 g/mol . Electrospray ionization (ESI) is a suitable technique for this analysis. The ESI mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 353.3 and potentially a sodium adduct [M+Na]⁺ at m/z 375.3.[4]
Physical Properties
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Melting Point: The melting point of the purified product should be determined using a calibrated melting point apparatus. A sharp melting point range is indicative of high purity.
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Solubility: The solubility of the compound in various organic solvents should be assessed. Phthalimide derivatives are typically soluble in polar aprotic solvents like DMSO and DMF.[3]
Data Summary
| Property | Expected Value/Observation |
| Molecular Formula | C₁₈H₁₂N₂O₆ |
| Molecular Weight | 352.3 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (ppm) | ~7.7-7.9 (m, 8H, Ar-H), ~4.0-4.5 (s, 4H, -O-CH₂-CH₂-O-) |
| ¹³C NMR (ppm) | ~167 (C=O), ~123-135 (Ar-C), ~67 (-O-CH₂-) |
| FTIR (cm⁻¹) | ~1775 (C=O asym), ~1715 (C=O sym), ~1390 (C-N), ~1100 (C-O-C) |
| Mass Spec (m/z) | [M+H]⁺ at 353.3, [M+Na]⁺ at 375.3 |
Experimental Workflow Diagram
Caption: Synthesis and characterization workflow for N,N'-(Ethylenedioxy)di-phthalimide.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of N,N'-(Ethylenedioxy)di-phthalimide. The described protocol, based on established methodologies for bis-phthalimide synthesis, is straightforward and utilizes readily available reagents. The comprehensive characterization plan ensures the unambiguous identification and purity assessment of the final product. This guide is intended to empower researchers in their synthetic endeavors and facilitate the exploration of the potential applications of this and related bis-phthalimide compounds.
References
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Holmberg, R. J., et al. (2021). Synthesis and crystal structure of bis(2-phthalimidoethyl)ammonium chloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 923–927. [Link]
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Kalepu, S., et al. (2022). Synthesis, Characterization and Antibacterial and Antioxidant Activity of Bis Phthalimide Derivatives. International Journal of Pharma Research and Health Sciences, 10(1), 3364-3367. [Link]
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Spectroscopy Online. (2020). Organic Nitrogen Compounds VIII: Imides. [Link]
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OSTI.GOV. (2014). Characterization of polyimide via FTIR analysis. [Link]
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Master Organic Chemistry. (2023). The Gabriel Synthesis. [Link]
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Chemistry LibreTexts. (2021). 11.5: Synthesis of Amines. [Link]
